Amino-bicyclo[2.2.1]hept-5-en-2-yl-acetic acid
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Overview
Description
Amino-bicyclo[2.2.1]hept-5-en-2-yl-acetic acid is a unique organic compound characterized by its bicyclic structure. This compound contains a primary amine group and a carboxylic acid group, making it an amino acid derivative. The bicyclo[2.2.1]hept-5-en-2-yl moiety provides a rigid framework that can influence the compound’s reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amino-bicyclo[2.2.1]hept-5-en-2-yl-acetic acid typically involves the following steps:
Starting Material: The synthesis begins with norbornene, a bicyclic hydrocarbon.
Functionalization: The norbornene is functionalized to introduce the amino and carboxylic acid groups. This can be achieved through a series of reactions, including
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Amino-bicyclo[2.2.1]hept-5-en-2-yl-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Amino-bicyclo[2.2.1]hept-5-en-2-yl-acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Amino-bicyclo[2.2.1]hept-5-en-2-yl-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and modulating biochemical pathways. The rigid bicyclic structure can enhance the specificity and affinity of these interactions, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-en-2-yl-methanol: Contains a hydroxyl group instead of a carboxylic acid group.
Bicyclo[2.2.1]hept-5-en-2-yl-amine: Contains an amino group without the carboxylic acid group.
Bicyclo[2.2.1]hept-5-en-2-yl-acetate: Contains an ester group instead of the amino group.
Uniqueness
Amino-bicyclo[2.2.1]hept-5-en-2-yl-acetic acid is unique due to the presence of both amino and carboxylic acid groups on a rigid bicyclic framework. This combination of functional groups and structural rigidity provides distinct reactivity and interaction profiles, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-amino-2-(2-bicyclo[2.2.1]hept-5-enyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c10-8(9(11)12)7-4-5-1-2-6(7)3-5/h1-2,5-8H,3-4,10H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDSFYHRZSBSGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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